Cyclohexanone, 3-(1-naphthalenyl)-
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Overview
Description
3-(Naphthalen-1-yl)cyclohexanone is an organic compound with the molecular formula C16H16O. It is characterized by a cyclohexanone ring substituted with a naphthalene moiety at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Naphthalen-1-yl)cyclohexanone can be synthesized through the condensation of naphthaldehyde with cyclohexanone. The reaction typically involves the use of a base such as sodium ethoxide or potassium tert-butoxide to facilitate the formation of the desired product . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 3-(Naphthalen-1-yl)cyclohexanone are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Naphthalen-1-yl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted naphthalene derivatives .
Scientific Research Applications
3-(Naphthalen-1-yl)cyclohexanone has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(Naphthalen-1-yl)cyclohexanone involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage to biomolecules .
Comparison with Similar Compounds
Similar Compounds
2-(Naphthalen-1-yl)cyclohexanone: Similar in structure but with the naphthalene moiety at the 2-position.
1-(Naphthalen-1-yl)ethanone: A simpler ketone with a naphthalene ring.
Naphthalen-1-ylmethanol: An alcohol derivative of naphthalene.
Uniqueness
3-(Naphthalen-1-yl)cyclohexanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
161496-96-4 |
---|---|
Molecular Formula |
C16H16O |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
3-naphthalen-1-ylcyclohexan-1-one |
InChI |
InChI=1S/C16H16O/c17-14-8-3-7-13(11-14)16-10-4-6-12-5-1-2-9-15(12)16/h1-2,4-6,9-10,13H,3,7-8,11H2 |
InChI Key |
AUCXEQITWZQJIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(=O)C1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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